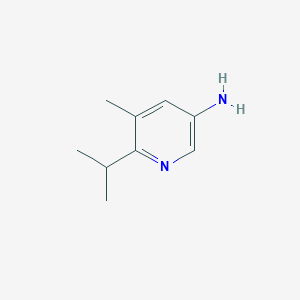![molecular formula C14H10F3NO3 B6317797 Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 155432-10-3](/img/structure/B6317797.png)
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate (PTC) is a synthetic compound that has been studied extensively in both laboratory and clinical settings. It has a wide range of applications in both scientific research and drug development. PTC is a highly versatile compound, and its unique properties make it ideal for a variety of applications.
Aplicaciones Científicas De Investigación
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has a wide range of applications in scientific research. It has been used as a model compound for studying the effects of trifluoromethoxy groups on the structure and reactivity of molecules. Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has also been used to study the mechanisms of enzyme inhibition and drug-receptor interactions. Additionally, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been used to study the effects of trifluoromethoxy groups on the pharmacokinetics and pharmacodynamics of drugs.
Mecanismo De Acción
The mechanism of action of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate is not yet fully understood. However, it is believed that the trifluoromethoxy group of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate binds to the active site of enzymes, thus inhibiting their activity. Additionally, the trifluoromethoxy group may also interact with drug receptors, thus altering the pharmacokinetics and pharmacodynamics of drugs.
Biochemical and Physiological Effects
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, trypsin, and lipoxygenase. Additionally, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has several advantages for laboratory experiments. It is a highly versatile compound, and its unique properties make it ideal for a variety of applications. Additionally, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate is relatively inexpensive and easy to synthesize. However, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate also has some limitations. It is not as stable as some other compounds, and it can be difficult to store for long periods of time.
Direcciones Futuras
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has a wide range of potential applications in both scientific research and drug development. Further research is needed to better understand the mechanism of action of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate and to explore its potential therapeutic applications. Additionally, further research is needed to optimize the synthesis of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate and to develop more efficient and cost-effective methods for synthesizing and storing the compound. Finally, further research is needed to explore the potential of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate to be used in combination with other compounds to develop more effective drugs.
Métodos De Síntesis
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate can be synthesized through a variety of methods. The most common method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with an amine in the presence of an acid catalyst. This reaction produces a carbamate ester, which is then reacted with phenylhydrazine to form Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate. Alternatively, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate can be synthesized by reacting 4-(trifluoromethoxy)phenyl isocyanate with an amine in the presence of a base catalyst. This reaction produces a carbamate amide, which is then reacted with phenylhydrazine to form Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate.
Propiedades
IUPAC Name |
phenyl N-[4-(trifluoromethoxy)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-8-6-10(7-9-12)18-13(19)20-11-4-2-1-3-5-11/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQCYDQHNNDTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

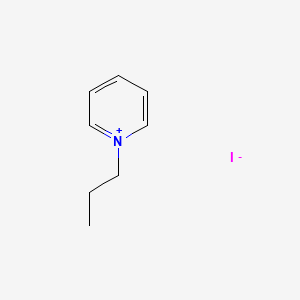
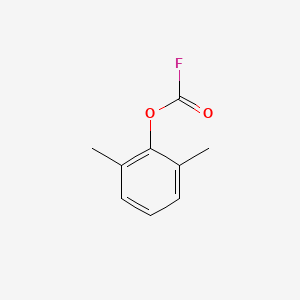
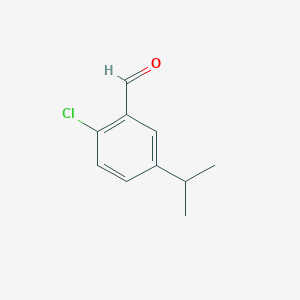
![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)
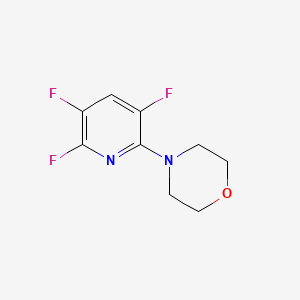
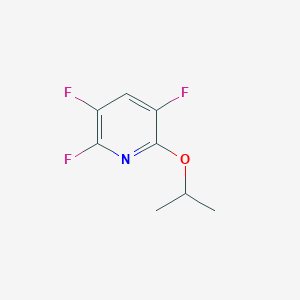
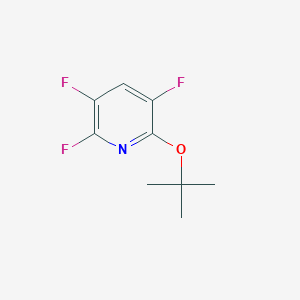
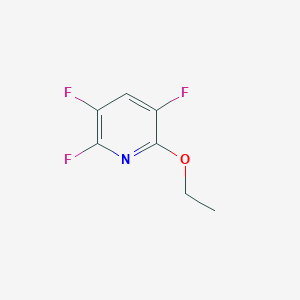
![Benzyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317804.png)
![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)
